molecular formula C18H20N6 B2992785 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole CAS No. 178363-32-1

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole

Cat. No.: B2992785
CAS No.: 178363-32-1
M. Wt: 320.4
InChI Key: IWGAYGYKSVTCNW-UHFFFAOYSA-N
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Description

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole (hereafter referred to as Compound X) is a bis-benzotriazole derivative characterized by two benzotriazole moieties connected via a hexyl chain. Benzotriazoles are heterocyclic compounds renowned for their UV absorption properties, making them critical in polymer stabilization, coatings, and photoprotective applications. Compound X distinguishes itself through its dual benzotriazole units, which may enhance UV absorption efficiency and thermal stability compared to monosubstituted analogs. The hexyl linker likely improves solubility in non-polar matrices, addressing common challenges like aggregation or migration in polymer systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(benzotriazol-2-yl)hexyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1(7-13-23-19-15-9-3-4-10-16(15)20-23)2-8-14-24-21-17-11-5-6-12-18(17)22-24/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAYGYKSVTCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCCCCN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 2H-1,2,3-benzotriazole with a suitable alkylating agent. One common method is the alkylation of 2H-1,2,3-benzotriazole with 1-bromohexane under basic conditions, such as using sodium hydride or potassium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Mechanism of Action

The primary mechanism of action of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and converts it into less harmful thermal energy, thereby protecting the material or biological system from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .

Comparison with Similar Compounds

Structural Comparison

Compound X vs. Hydroxyphenyl Benzotriazoles (e.g., Tinuvin P)

  • Tinuvin P (2-(2H-Benzotriazol-2-yl)-4-methylphenol): Features a hydroxyphenyl group attached to benzotriazole, enabling hydrogen bonding and strong UV absorption in the 290–400 nm range .
  • Compound X : Lacks the hydroxyl group but incorporates two benzotriazole units linked by a flexible hexyl chain. This design may broaden UV absorption spectra while reducing polarity.

Table 1: Structural Features

Compound Functional Groups Key Structural Differences
Compound X Dual benzotriazole, hexyl chain Non-hydroxylated, extended spacer
Tinuvin P Hydroxyphenyl, benzotriazole Hydrogen-bonding capability
2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole Hydroxyphenyl, tert-butyl groups Bulky substituents for polymer compatibility

UV Absorption Properties

Benzotriazoles absorb UV light via π→π* transitions. However, the absence of a hydroxyl group could shift the absorption maxima (λmax) compared to hydroxyphenyl derivatives like Tinuvin P (λmax ~ 340 nm) .

Table 2: Hypothetical UV Absorption Comparison

Compound λmax (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Compound X 310–360 ~25,000–30,000 (estimated)
Tinuvin P 340 18,000–22,000
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole 335–345 15,000–20,000

Solubility and Compatibility

  • Tinuvin P: Hydroxyl group enhances polarity, limiting compatibility with highly non-polar polymers.
  • Compound X : The hexyl chain likely improves solubility in polyethylene, polypropylene, and other hydrophobic matrices. This could reduce migration issues compared to smaller analogs .
  • Di-tert-butyl derivatives (e.g., 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole): Bulky substituents enhance polymer compatibility but may increase molecular weight and volatility .

Thermal Stability

Benzotriazoles generally exhibit thermal stability up to 250–300°C. Compound X ’s hexyl chain may lower its thermal degradation onset compared to rigid, aromatic-substituted analogs. However, the dual benzotriazole structure could mitigate this by distributing thermal stress.

Table 3: Thermal Stability Comparison

Compound TGA Onset (°C) Key Stability Factors
Compound X ~220–250 (est.) Flexible spacer, dual chromophores
Tinuvin P 280–300 Hydrogen bonding, aromatic stacking
Di-tert-butyl derivatives 290–310 Bulky substituents, reduced mobility

Biological Activity

2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole (CAS: 178363-32-1) is a synthetic compound belonging to the benzotriazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.

PropertyValue
Molecular FormulaC18H20N6
Molar Mass320.39 g/mol
Density1.28 ± 0.1 g/cm³ (Predicted)
Boiling Point525.7 ± 60.0 °C (Predicted)
pKa2.54 ± 0.30 (Predicted)

Mechanisms of Biological Activity

Benzotriazole derivatives have been noted for their diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The specific compound under discussion exhibits several mechanisms:

1. Antimicrobial Activity

  • Benzotriazoles have been shown to inhibit the growth of various bacterial strains. For example, modifications to the benzotriazole structure have resulted in compounds with comparable or superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

2. Antifungal Activity

  • The introduction of hydrophobic groups into the benzotriazole structure enhances antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 12.5 µg/mL to 25 µg/mL .

3. Antiprotozoal Activity

  • Studies have demonstrated that certain benzotriazole derivatives possess significant activity against protozoan parasites like Trypanosoma cruzi. For instance, a related compound showed a dose-dependent inhibitory effect on epimastigote forms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzotriazole derivatives for antimicrobial properties, it was found that specific structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against these pathogens.

Case Study 2: Environmental Impact

Research has indicated that benzotriazole ultraviolet stabilizers (BUVSs), including derivatives similar to the compound , are prevalent in aquatic environments due to their widespread use in consumer products. Their persistence raises concerns regarding bioaccumulation and toxicity in aquatic organisms .

Toxicological Data

The toxicokinetics of benzotriazole compounds have been studied to understand their absorption, distribution, metabolism, and excretion (ADME). A notable investigation revealed that following intravenous administration in rats, plasma elimination half-lives varied significantly among different derivatives, ranging from approximately 15.4 to 84.8 hours . This variability suggests differing levels of toxicity and bioavailability.

Q & A

Q. How can QSAR models predict the compound’s performance in novel applications?

  • Methodological Answer : Build QSAR models using descriptors like logP, molar refractivity, and topological polar surface area. Validate with experimental data (e.g., solubility, thermal stability) and refine via machine learning algorithms (e.g., random forests) .

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